![molecular formula C27H29N5O3S2 B12150615 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150615.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidin-5-ylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of a pyrido[1,2-a]pyrimidin-4-one derivative with a piperazine derivative . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Organic solvents (DMF, dichloromethane), catalysts (K2CO3), and mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, studies have shown that compounds incorporating thiazolidinone rings can demonstrate significant antibacterial and antifungal activities against various pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with various biological targets involved in cancer progression. Preliminary studies have highlighted that similar pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Neuropharmacological Effects
Given the presence of the piperazine group, which is known for its neuroactive properties, this compound may also have applications in treating neurological disorders. Research on related compounds has shown efficacy in modulating neurotransmitter systems, particularly dopamine receptors .
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharma Research & Review, a series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities against clinical strains. The results demonstrated that compounds similar to the one discussed exhibited varying degrees of microbial inhibition depending on their structural modifications .
Case Study 2: Anticancer Activity
A recent investigation into pyrimidine-based compounds revealed promising results in inhibiting cancer cell lines such as HeLa and MCF-7. The study reported that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against these cancer cells, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to the receptor and inhibits its activity, leading to vasodilation and reduced blood pressure . The compound’s structure allows it to fit into the receptor’s binding site, blocking the action of endogenous ligands like norepinephrine.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that lowers blood pressure by antagonizing alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide an overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a piperazine ring, a pyrimidine core, and a thiazolidinone moiety are critical for its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against human hepatocellular carcinoma (HCC) cell lines (e.g., HUH7 and AKH12) using the CellTiter Blue assay. Results indicated a dose-dependent reduction in cell viability, with effective concentrations leading to a decrease in cell survival below the threshold of toxicity (TD50) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. This is supported by lactate dehydrogenase (LDH) release assays that showed increased cytotoxicity correlated with higher concentrations of the compound .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity . Research indicates that derivatives of piperazine-containing compounds often exhibit broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study published in 2021 evaluated the antiproliferative effects of various piperazine derivatives, including our compound of interest. The results highlighted that modifications in the molecular structure significantly influenced cytotoxicity levels against different cancer types, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related piperazine compounds. It was found that these compounds inhibited the growth of several bacterial strains at low micromolar concentrations. The study emphasized the potential for developing new antibiotics based on the structural characteristics of piperazine derivatives .
Data Tables
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-4-11-31-26(34)22(37-27(31)36)16-19-24(28-23-10-9-18(2)17-32(23)25(19)33)30-14-12-29(13-15-30)20-7-5-6-8-21(20)35-3/h5-10,16-17H,4,11-15H2,1-3H3/b22-16- |
InChI Key |
YHLWIGARCYPGJY-JWGURIENSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S |
Origin of Product |
United States |
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